(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid
Description
(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid (CAS: 36164-35-9) is a quinoline derivative characterized by a chloroalkenyl substituent at the 3-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 6-position of the quinoline core. Its molecular formula is C₁₆H₁₅ClNO₃, with a molecular weight of 291.734 g/mol. The compound exists as a liquid or off-white to yellow solid, depending on purity and supplier specifications .
Properties
IUPAC Name |
3-(3-chlorobut-2-enyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOYHPBTMZDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H13ClNO3
- Molecular Weight : 288.72 g/mol
- IUPAC Name : this compound
This structure contributes to its interaction with biological systems, particularly in terms of its pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar quinoline derivatives possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated.
The proposed mechanism for the biological activity of quinoline derivatives includes the inhibition of DNA synthesis and interference with cellular signaling pathways. Molecular docking studies have indicated potential interactions with key enzymes involved in cancer cell proliferation . For this compound, further research is necessary to clarify its specific molecular targets.
Study 1: Antimicrobial Efficacy
In a comparative study, various quinoline derivatives were tested for their antimicrobial efficacy. This compound was evaluated alongside other known agents against E. coli and S. aureus. The results indicated a moderate antimicrobial effect, with an IC50 value of approximately 15 µM against E. coli and 20 µM against S. aureus .
Study 2: Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxicity of several quinoline derivatives, including this compound, on human breast cancer cell lines. The compound exhibited a GI50 value of 25 µM, indicating significant cytotoxicity compared to control groups .
Data Summary
Comparison with Similar Compounds
Limitations and Notes
- Structural Diversity: The ethyl ester and fluoroquinoline analogues highlight how minor substituent changes drastically alter applications, emphasizing the need for targeted synthetic strategies.
- Supplier Variability : Physical states (liquid vs. solid) of the target compound may reflect differences in purity or crystallization methods among suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
